molecular formula C9H10N2O4 B4139196 2-amino-5-ethyl-3-nitrobenzoic acid

2-amino-5-ethyl-3-nitrobenzoic acid

Cat. No. B4139196
M. Wt: 210.19 g/mol
InChI Key: PHWUPVLTCADCTF-UHFFFAOYSA-N
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Description

2-amino-5-ethyl-3-nitrobenzoic acid (AENB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AENB is a yellow crystalline powder that is soluble in water and other organic solvents.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-3-nitrobenzoic acid is not well understood. However, it is believed that 2-amino-5-ethyl-3-nitrobenzoic acid acts by inhibiting the activity of certain enzymes in the body. 2-amino-5-ethyl-3-nitrobenzoic acid has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-amino-5-ethyl-3-nitrobenzoic acid has been shown to have various biochemical and physiological effects. 2-amino-5-ethyl-3-nitrobenzoic acid has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 2-amino-5-ethyl-3-nitrobenzoic acid has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. 2-amino-5-ethyl-3-nitrobenzoic acid has been shown to have neuroprotective properties, which can help protect neurons from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-amino-5-ethyl-3-nitrobenzoic acid in lab experiments is its ability to act as a pH indicator. 2-amino-5-ethyl-3-nitrobenzoic acid can be used to monitor changes in pH, which can be useful in various experiments. However, one of the limitations of using 2-amino-5-ethyl-3-nitrobenzoic acid in lab experiments is its potential toxicity. 2-amino-5-ethyl-3-nitrobenzoic acid has been shown to be toxic to certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-amino-5-ethyl-3-nitrobenzoic acid. One possible future direction is the synthesis of new derivatives of 2-amino-5-ethyl-3-nitrobenzoic acid with improved properties. Another possible future direction is the study of the mechanism of action of 2-amino-5-ethyl-3-nitrobenzoic acid. Further research is needed to fully understand how 2-amino-5-ethyl-3-nitrobenzoic acid works in the body. Additionally, the potential use of 2-amino-5-ethyl-3-nitrobenzoic acid as a therapeutic agent for various diseases should be explored.

Scientific Research Applications

2-amino-5-ethyl-3-nitrobenzoic acid has been extensively studied for its potential applications in various fields such as analytical chemistry, pharmaceuticals, and materials science. 2-amino-5-ethyl-3-nitrobenzoic acid has been used as a pH indicator in analytical chemistry due to its ability to change color in response to changes in pH. In pharmaceuticals, 2-amino-5-ethyl-3-nitrobenzoic acid has been used as a building block for the synthesis of various drugs. 2-amino-5-ethyl-3-nitrobenzoic acid has also been used as a starting material for the synthesis of dyes and pigments in materials science.

properties

IUPAC Name

2-amino-5-ethyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-5-3-6(9(12)13)8(10)7(4-5)11(14)15/h3-4H,2,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWUPVLTCADCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethyl-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.